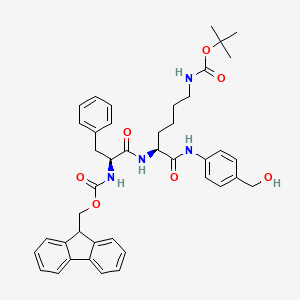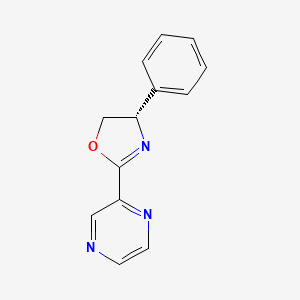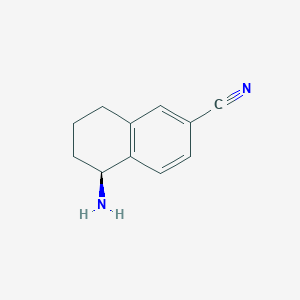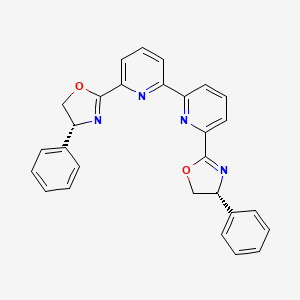
Fmoc-Phe-Lys(Boc)-PAB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Phe-Lys(Boc)-PAB is a synthetic peptide compound used extensively in the field of peptide synthesis. The compound consists of three main components: fluorenylmethyloxycarbonyl (Fmoc), phenylalanine (Phe), and lysine (Lys) with a tert-butyloxycarbonyl (Boc) protecting group. The compound is often utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Lys(Boc)-PAB typically involves the following steps:
Fmoc Protection: The amino group of phenylalanine is protected using the fluorenylmethyloxycarbonyl group.
Boc Protection: The epsilon amino group of lysine is protected using the tert-butyloxycarbonyl group.
Coupling: The protected phenylalanine and lysine are coupled using a coupling reagent such as HATU or HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Solid-Phase Peptide Synthesis: The coupled product is then attached to a resin for further elongation of the peptide chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions
Fmoc-Phe-Lys(Boc)-PAB undergoes several types of chemical reactions:
Deprotection: Removal of the Fmoc and Boc protecting groups using piperidine and trifluoroacetic acid (TFA), respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of various functional groups to the peptide chain.
Common Reagents and Conditions
Deprotection: Piperidine (20% in DMF) for Fmoc removal; TFA (95%) for Boc removal.
Coupling: HATU or HBTU in the presence of DIPEA.
Substitution: Various reagents depending on the desired functional group.
Major Products Formed
Deprotected Peptides: Resulting from the removal of Fmoc and Boc groups.
Extended Peptide Chains: Formed through coupling reactions with other amino acids.
科学的研究の応用
Chemistry
Fmoc-Phe-Lys(Boc)-PAB is widely used in the synthesis of complex peptides and proteins. It serves as a building block in the development of peptide-based drugs and biomaterials.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based inhibitors.
Medicine
The compound is utilized in the design and synthesis of peptide-based therapeutics, including antimicrobial peptides, cancer therapeutics, and hormone analogs.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering.
作用機序
The mechanism of action of Fmoc-Phe-Lys(Boc)-PAB involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and epsilon amino groups, respectively, preventing unwanted side reactions during peptide elongation. Upon deprotection, the free amino groups can participate in further coupling reactions, allowing for the synthesis of longer peptide chains.
類似化合物との比較
Similar Compounds
Fmoc-Phe-OH: Similar to Fmoc-Phe-Lys(Boc)-PAB but lacks the lysine component.
Fmoc-Lys(Boc)-OH: Contains lysine with Boc protection but lacks the phenylalanine component.
Fmoc-Ala-OH: Contains alanine instead of phenylalanine.
Uniqueness
This compound is unique due to the presence of both phenylalanine and lysine with specific protecting groups, making it versatile for various peptide synthesis applications. The combination of these amino acids allows for the synthesis of peptides with diverse functionalities and biological activities.
特性
IUPAC Name |
tert-butyl N-[(5S)-5-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48N4O7/c1-42(2,3)53-40(50)43-24-12-11-19-36(38(48)44-30-22-20-29(26-47)21-23-30)45-39(49)37(25-28-13-5-4-6-14-28)46-41(51)52-27-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35/h4-10,13-18,20-23,35-37,47H,11-12,19,24-27H2,1-3H3,(H,43,50)(H,44,48)(H,45,49)(H,46,51)/t36-,37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNKYAMDHPYUFM-BCRBLDSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(2-Methyl-5-nitrophenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B8181850.png)


![(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride](/img/structure/B8181863.png)





![5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B8181933.png)
